PCB 104 is classified under the category of environmental contaminants due to its potential adverse effects on human health and ecosystems. It is listed in various chemical databases, including the National Institute of Standards and Technology (NIST) WebBook, which provides detailed information on its chemical properties and behavior in the environment . The compound is also identified by the CAS Registry Number 56558-16-8.
The synthesis of (1,1'-Biphenyl)-4-ol, 2,2',4',6,6'-pentachloro- can be achieved through several methodologies, primarily involving chlorination reactions of biphenyl derivatives. A notable approach includes the use of Suzuki coupling and Ullmann coupling reactions. These methods allow for the introduction of chlorine substituents onto the biphenyl framework with varying degrees of success in yield:
The technical details of synthesis often include controlling reaction conditions such as temperature and solvent choice to optimize yields. For instance, chlorination reactions can be performed using chlorine gas or chlorine donors under controlled conditions to minimize by-products.
The molecular structure of PCB 104 features a biphenyl core with five chlorine atoms positioned at the 2, 2', 4, 6, and 6' positions. This substitution pattern significantly influences its physical and chemical properties.
PCB 104 can undergo various chemical reactions typical of chlorinated organic compounds. These include:
The reaction pathways are influenced by factors such as the presence of solvents, temperature, and light exposure. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are often employed to monitor these reactions.
The mechanism by which PCB 104 exerts its effects involves several pathways:
Studies have shown that polychlorinated biphenyls can disrupt cellular functions at low concentrations, leading to long-term health effects including carcinogenicity .
Relevant data from various studies indicate that PCB compounds exhibit significant persistence in environmental matrices, leading to bioaccumulation in food chains .
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